Pharmaceutical Research: Its derivatives have been explored for their potential use as Substance P antagonists and for their trypanocidal activity. 5, 14
Material Science: The incorporation of fluorine atoms, especially in the form of trifluoromethyl groups, is known to enhance the solubility, thermal stability, and optical properties of polymers. This suggests potential applications of 6-(Trifluoromethyl)pyridine-3,4-diamine-derived monomers in producing high-performance polymers with tailored properties. 15, 19
Related Compounds
Relevance: While not sharing a direct structural resemblance, these compounds are relevant because they highlight the potential of pyrido[3,4-b]pyridine derivatives, a class that 6-(Trifluoromethyl)pyridine-3,4-diamine can be a precursor for, in medicinal chemistry. The research indicates that the 6-membered pyrido[3,4-b]pyridine core plays a crucial role in anchoring the molecule for optimal receptor binding. [] This insight suggests that modifications of 6-(Trifluoromethyl)pyridine-3,4-diamine leading to pyrido[3,4-b]pyridine structures could be of interest in exploring new bioactive compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
One of the non-essential amino acids commonly occurring in the L-form. It is found in animals and plants, especially in sugar cane and sugar beets. It may be a neurotransmitter.
Sodium glucuronate is an organic molecular entity. A sugar acid formed by the oxidation of the C-6 carbon of GLUCOSE. In addition to being a key intermediate metabolite of the uronic acid pathway, glucuronic acid also plays a role in the detoxification of certain drugs and toxins by conjugating with them to form GLUCURONIDES.
Metabolic intermediate involved in glycolysis and gluconeogeneis. In glycolysis, phosphoenolpyruvate (PEP) is metabolized by Pyruvate Kinase to yield pyruvate. In plants, it is involved in the formation of aromatic amino acids as well as in the carbon fixation pathway. Phosphoenolpyruvic acid plays a role in both glycolysis and gluconeogenesis. During glycolysis, it is formed by the action of enolase on 2-phosphoglycerate and is metabolized to pyruvate by pyruvate kinase. One molecule of ATP is formed during its metabolism in this pathway. During gluconeogenesis, it is formed from phosphoenolpyruvate carboxykinase-catalyzed oxaloacetate decarboxylation and GTP hydrolysis. In plants, it is metabolized to form aromatic amino acids and also serves as a substrate for phosphoenolpyruvate carboxylase-catalyzed carbon fixation.